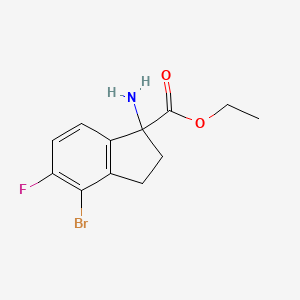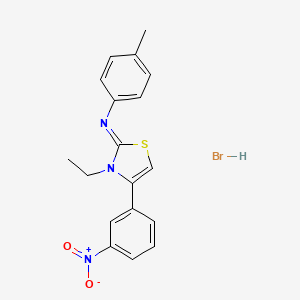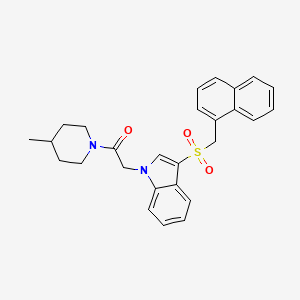
1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. This provides a basic understanding of what the compound is.
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of each step would also be considered.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions of the reaction, the products formed, and the mechanism of the reaction would all be considered.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Anticancer Applications
- Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives : Research highlighted the synthesis and biological evaluation of phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, demonstrating potent cytotoxic activity against human cancer cell lines. These compounds were shown to induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Synthesis and Material Science
- Novel Synthesis Approaches : Studies on novel synthesis methods for creating complex organic compounds, such as the reaction of aniline derivatives with acetophenone to yield disubstituted 1,2-dihydro-4-phenyl-quinolines, offer insights into the synthesis of compounds with potential biological or material applications (Walter, 1994).
Fluorescent Chemosensors
- Chemosensor for Al(III) Ions : A study synthesized a chemosensor based on inhibited excited-state intramolecular proton transfer for detecting Al(3+) ions, showcasing the application of naphthalene derivatives in developing tools for chemical sensing and imaging (Ding et al., 2013).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as the potential hazards it could pose. This could include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[3-(naphthalen-1-ylmethylsulfonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-20-13-15-28(16-14-20)27(30)18-29-17-26(24-11-4-5-12-25(24)29)33(31,32)19-22-9-6-8-21-7-2-3-10-23(21)22/h2-12,17,20H,13-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWHHPQLSBLUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)sulfonyl)-1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)
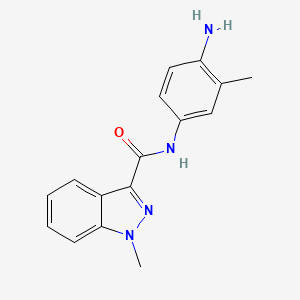
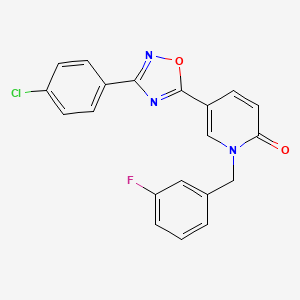
![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)
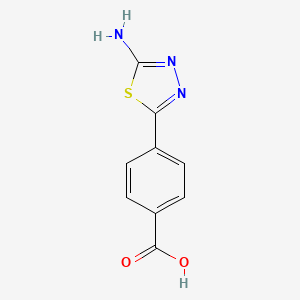
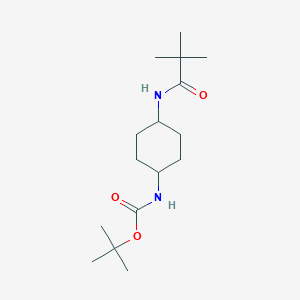
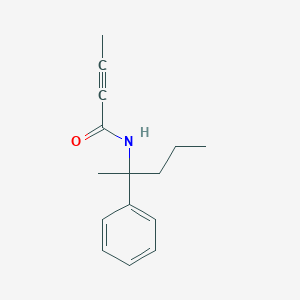
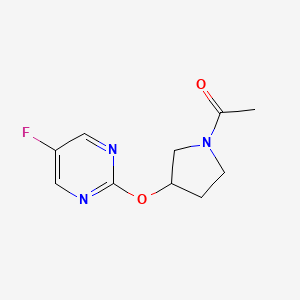
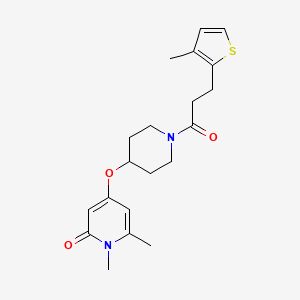
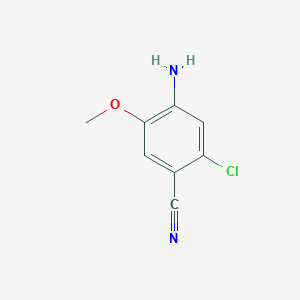
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
